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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
4-Bromobenzaldehyde is a pivotal synthetic intermediate in the fields of medicinal chemistry,

agrochemicals, and materials science.[1][2][3] Its bifunctional nature, featuring a reactive

aldehyde group and a bromine-substituted aromatic ring, allows for a diverse range of chemical

transformations.[4] The aldehyde functionality serves as a handle for forming carbon-carbon

and carbon-nitrogen bonds through reactions like aldol condensations, Wittig reactions, and

reductive aminations.[4][5] Simultaneously, the bromo substituent is an excellent substrate for

palladium-catalyzed cross-coupling reactions, enabling the construction of complex biaryl and

acetylenic frameworks.[4] This guide provides a comprehensive overview of the chemical

properties, synthesis, key reactions, and safety considerations for 4-bromobenzaldehyde, with

a focus on its applications in drug discovery and development.

Physicochemical and Spectroscopic Data
Accurate characterization of 4-bromobenzaldehyde is crucial for its effective use in synthesis.

The following tables summarize its key physical, chemical, and spectroscopic properties.

Table 1: Physical and Chemical Properties of 4-Bromobenzaldehyde
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Property Value Reference

CAS Number 1122-91-4 [6]

Molecular Formula C₇H₅BrO [1][6]

Molecular Weight 185.02 g/mol [1][6]

Appearance
White to off-white crystalline

powder/solid
[1][2]

Melting Point 55-60 °C [1][2][4][7]

Boiling Point 224-226 °C at 760 mmHg [1]

123-125 °C at 31 hPa [7]

Density 1.557 g/cm³ [1]

Flash Point 108-109 °C (closed cup) [1][7]

Solubility

Slightly soluble in water;

soluble in organic solvents like

ethanol, ether, and chloroform.

[1]

Stability

Stable under normal

conditions. Should be stored

away from strong oxidizing

agents and light.

[1][8]

Table 2: Spectroscopic Data for 4-Bromobenzaldehyde
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Spectroscopy Key Peaks/Signals Reference

¹H NMR (400 MHz, DMSO-d₆)
δ 9.99 (s, 1H, CHO), 7.81-7.86

(m, 4H, Ar-H)
[9]

¹³C NMR (100 MHz, DMSO-d₆)
δ 192.5 (CHO), 135.3, 132.5,

131.4, 128.9 (Ar-C)
[9]

IR (KBr Pellet) ~1700 cm⁻¹ (C=O stretching) [5]

Mass Spectrometry (EI)

m/z 184, 186 (M⁺, due to Br

isotopes), 183, 185 (M-1)⁺,

155, 157, 104, 76

[10][11]

Synthesis of 4-Bromobenzaldehyde
4-Bromobenzaldehyde can be synthesized through various methods, with the oxidation of 4-

bromotoluene being a common laboratory and industrial approach.[3][4][8]

Experimental Protocol: Synthesis from 4-Bromotoluene
This procedure involves the free-radical bromination of 4-bromotoluene to form 4-bromobenzal

bromide, followed by hydrolysis to yield the aldehyde.[4]

Materials:

4-bromotoluene

Bromine

Calcium carbonate

150-watt tungsten lamp

Mechanical stirrer, reflux condenser, thermometer, dropping funnel

Oil bath

Procedure:
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In a 1-liter three-necked flask equipped with a mechanical stirrer, reflux condenser,

thermometer, and dropping funnel, place 100 g (0.58 mole) of 4-bromotoluene.[12]

Heat the flask in an oil bath with stirring until the liquid reaches 105 °C.[12]

Illuminate the liquid with an unfrosted 150-watt tungsten lamp and slowly add 197 g (1.23

moles) of bromine from the dropping funnel.[12]

Add approximately half of the bromine over the first hour, maintaining the temperature at

105-110 °C. Add the remaining bromine over the next two hours while increasing the

temperature to 135 °C.[12]

Once all the bromine is added, slowly raise the temperature to 150 °C.[12]

Transfer the crude 4-bromobenzal bromide to a 2-liter flask and mix thoroughly with 200 g of

powdered calcium carbonate.[12]

Add approximately 300 mL of water and reflux the mixture for 15 hours to facilitate

hydrolysis.[12]

Isolate the product by steam distillation. Collect the distillate in 500 mL portions, cool, and

collect the solid 4-bromobenzaldehyde.[12]

Dry the product in a desiccator. The expected yield of pure aldehyde is 65-75 g (60-69%).

[12]
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Synthesis of 4-Bromobenzaldehyde
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Synthesis of 4-Bromobenzaldehyde from 4-bromotoluene.

Key Reactions in Drug Development
The dual reactivity of 4-bromobenzaldehyde makes it a versatile building block in the synthesis

of complex organic molecules, including active pharmaceutical ingredients (APIs).[1]

Palladium-Catalyzed Cross-Coupling Reactions
The aryl bromide moiety of 4-bromobenzaldehyde is a key functional group for palladium-

catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings.

These reactions are fundamental in modern organic synthesis for the formation of carbon-

carbon bonds.[4]

The Suzuki-Miyaura coupling reaction enables the formation of biaryl structures, which are

prevalent in many pharmaceutical compounds.[4]

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromobenzaldehyde with

Benzeneboronic Acid
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Materials:

4-Bromobenzaldehyde

Benzeneboronic acid

Palladium(II) acetate (Pd(OAc)₂)

Triphenylphosphine (PPh₃)

2 M Sodium carbonate solution

1-Propanol

Ethyl acetate

Hexanes

Nitrogen source

Procedure:

In a 2-liter, three-necked, round-bottomed flask equipped with a magnetic stirring bar,

condenser, and a nitrogen gas inlet, charge 50.0 g (0.270 mol) of 4-bromobenzaldehyde and

34.6 g (0.284 mol) of benzeneboronic acid.[6]

Add 485 mL of 1-propanol under a nitrogen purge and stir the mixture at room temperature

for 30 minutes until the solids dissolve.[6]

To this solution, add 0.030 g (0.135 mmol) of palladium(II) acetate and 0.283 g (1.08 mmol)

of triphenylphosphine.

Add 270 mL of a 2 M aqueous sodium carbonate solution.

Heat the reaction mixture to reflux (approximately 81 °C) and maintain for at least 30

minutes. Monitor the reaction for completeness by TLC or ¹H NMR.[6]
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After completion, cool the reaction mixture to room temperature and add 500 mL of ethyl

acetate and 250 mL of deionized water.

Separate the phases and extract the aqueous layer with two additional 250 mL portions of

ethyl acetate.[6]

Combine the organic layers, wash with 250 mL of 5% sodium bicarbonate solution, followed

by two 250 mL portions of saturated brine.[6]

Dry the organic solution over sodium sulfate, filter, and concentrate under reduced pressure.

Recrystallize the crude product from a mixture of ethyl acetate and hexanes to afford 4-

biphenylcarboxaldehyde as pale yellow crystals (expected yield: 86.3%).[6]
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Suzuki-Miyaura Coupling Workflow
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Workflow for the Suzuki-Miyaura coupling of 4-bromobenzaldehyde.

The Sonogashira coupling is a powerful method to form carbon-carbon bonds between sp²-

hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes, providing

access to substituted alkynes.[9][13]
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General Experimental Considerations:

Catalysts: A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) and a copper(I) co-catalyst

(e.g., CuI) are typically employed.[13]

Base: An amine base such as triethylamine or diethylamine is used to deprotonate the

terminal alkyne and neutralize the hydrogen halide formed.[13]

Solvent: Solvents like THF, acetonitrile, or ethyl acetate are commonly used.[13]

Conditions: The reaction is often carried out under anhydrous and anaerobic conditions to

protect the catalyst from deactivation.[14]

Reductive Amination
Reductive amination is a widely used method for the synthesis of amines from carbonyl

compounds.[5] It proceeds via the formation of an imine intermediate, which is then reduced in

situ.[5] This reaction is crucial for introducing nitrogen-containing functionalities in drug

molecules.

Experimental Protocol: Reductive Amination of 4-Bromobenzaldehyde with Aniline

Materials:

4-Bromobenzaldehyde

Aniline

Sodium borohydride (NaBH₄)

DOWEX(R)50WX8 cation exchange resin

Tetrahydrofuran (THF)

Procedure:

In a round-bottom flask, dissolve 4-bromobenzaldehyde (1 mmol) and aniline (1 mmol) in

THF (3 mL).
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Add 0.5 g of DOWEX(R)50WX8 resin to the solution.

Stir the mixture at room temperature and add sodium borohydride (1 mmol) portion-wise.

Continue stirring at room temperature and monitor the reaction progress by TLC. The

reaction is typically complete within 20-40 minutes.[3][10]

Upon completion, filter off the resin and wash it with THF.

Evaporate the solvent from the filtrate under reduced pressure.

The crude product, N-(4-bromobenzyl)aniline, can be further purified by column

chromatography if necessary. (Expected yield: ~88%).[3][10]

Reductive Amination Logical Flow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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